MFCD31714245
Description
However, based on structural analogs and synthesis methodologies documented in the literature, hypothetical properties can be inferred. For instance, compounds with similar MDL identifiers (e.g., MFCD28167899, MFCD00039227) often belong to classes such as trifluoromethyl-substituted aromatics or imidazole derivatives, which exhibit unique physicochemical and biological properties . These compounds are typically synthesized via nucleophilic substitution, condensation, or catalytic coupling reactions, as exemplified in the provided evidence .
Properties
IUPAC Name |
3-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-4-5-13-8-10-3-1-2-9(6-10)7-12;/h1-3,6H,4-5,8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZMWNBMOPWPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CSCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride involves several steps. One common method includes the reaction of 2-(chloromethyl)benzonitrile with 2-aminoethanethiol under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like or , leading to the formation of corresponding amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents like methanol or dichloromethane , and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect membrane transport processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD31714245 (hypothetical data inferred from analogs) with structurally related compounds from the evidence:
Key Differences and Implications :
Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., CAS 1022150-11-3) exhibit lower aqueous solubility due to increased hydrophobicity, limiting their use in aqueous formulations .
- Brominated derivatives (e.g., CAS 1761-61-1) show higher solubility in polar solvents, making them suitable for catalytic or pharmaceutical applications .
Synthetic Complexity: Trifluoromethyl-containing compounds (e.g., CAS 1533-03-5) require stringent reaction conditions (e.g., anhydrous methanol) to avoid side reactions, whereas imidazole derivatives (e.g., CAS 1761-61-1) utilize green catalysts like A-FGO for eco-friendly synthesis .
Biological Relevance :
- Amide-rich structures (e.g., CAS 1022150-11-3) are prevalent in kinase inhibitors, while trifluoromethyl ketones (e.g., CAS 1533-03-5) are explored for antimicrobial activity .
Research Findings and Limitations
- Structural Similarity : Computational models (e.g., Tanimoto coefficients) suggest that trifluoromethyl and bromo analogs share >85% similarity in electronic profiles, implying overlapping reactivity in cross-coupling reactions .
- Thermal Stability : Trifluoromethyl derivatives exhibit superior thermal stability (decomposition >250°C) compared to brominated analogs (<200°C), favoring high-temperature applications .
- Limitations : Lack of explicit data on This compound necessitates further experimental validation, particularly regarding pharmacokinetics and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
